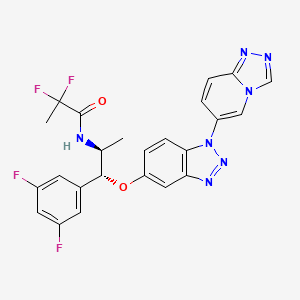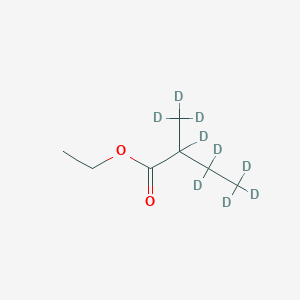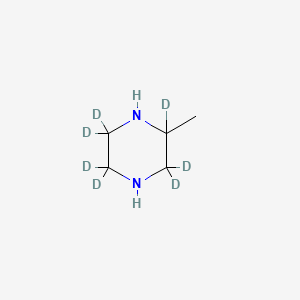
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 It plays a significant role in regulating various physiological functions, including metabolic rate, locomotor activity, and gene transcription in the hypothalamus and other brain regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound involves large-scale SPPS with automated peptide synthesizers. This ensures high yield and purity, making the process efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, such as increased stability or enhanced binding affinity to receptors .
Aplicaciones Científicas De Investigación
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating physiological functions and gene transcription.
Medicine: Explored for potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 involves binding to specific receptors in the brain, leading to the activation of signaling pathways that regulate metabolic rate, locomotor activity, and gene transcription. The peptide hormone induces cyclic adenosine monophosphate (cAMP) production and inhibits fatty acid synthesis, thereby modulating energy metabolism and promoting neurogenesis .
Comparación Con Compuestos Similares
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: can be compared with other similar peptide hormones:
Gly-Arg-Gly-Asp-Ser: A peptide sequence involved in cell adhesion and signaling.
These peptides share structural similarities but differ in their specific biological functions and therapeutic applications, highlighting the uniqueness of This compound in regulating metabolic and physiological processes .
Propiedades
Fórmula molecular |
C62H83N17O19 |
|---|---|
Peso molecular |
1370.4 g/mol |
Nombre IUPAC |
(3S)-4-amino-3-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H83N17O19/c1-30(81)50(60(97)74-41(52(64)89)26-49(87)88)79-58(95)44(25-34-27-68-37-12-7-6-11-36(34)37)71-48(86)28-69-53(90)38(13-8-22-67-62(65)66)72-59(96)45(29-80)77-57(94)42(24-33-14-16-35(83)17-15-33)75-54(91)40(18-20-46(63)84)73-56(93)43(23-32-9-4-3-5-10-32)76-61(98)51(31(2)82)78-55(92)39-19-21-47(85)70-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,68,80-83H,8,13,18-26,28-29H2,1-2H3,(H2,63,84)(H2,64,89)(H,69,90)(H,70,85)(H,71,86)(H,72,96)(H,73,93)(H,74,97)(H,75,91)(H,76,98)(H,77,94)(H,78,92)(H,79,95)(H,87,88)(H4,65,66,67)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1 |
Clave InChI |
YAZNZPFNKNQZPM-YPKDOBRCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C5CCC(=O)N5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)

